

# DS-1001b: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DS-1001b  |           |
| Cat. No.:            | B15142903 | Get Quote |

**DS-1001b** is an investigational, orally active, and blood-brain barrier-permeable small molecule inhibitor targeting mutant isocitrate dehydrogenase 1 (IDH1). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data available for **DS-1001b**, intended for researchers, scientists, and professionals in drug development.

### **Chemical Structure and Physicochemical Properties**

**DS-1001b** is an isoxazole derivative with potent and selective inhibitory activity against mutated IDH1 enzymes.[1][2]

| Property             | Value                         | Reference |
|----------------------|-------------------------------|-----------|
| Chemical Name        | Isoxazole derivative          | [1]       |
| CAS Number           | 1898207-64-1                  | [1]       |
| Molecular Formula    | C29H29Cl3FN3O4                | [3]       |
| Molecular Weight     | 608.92 g/mol                  | [3]       |
| Administration Route | Oral                          | [1][2]    |
| Key Feature          | Blood-Brain Barrier Permeable | [1][2][4] |

### **Mechanism of Action and Signaling Pathway**







Mutations in the IDH1 enzyme, commonly found in gliomas and other cancers, lead to a neomorphic activity that converts  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2][5][6][7] High levels of D-2-HG competitively inhibit  $\alpha$ -KG-dependent dioxygenases, leading to epigenetic dysregulation and promoting tumorigenesis.[7] [8]

**DS-1001b** is a selective inhibitor of mutant IDH1.[3] It binds to an allosteric pocket on the surface of the IDH1 dimer, stabilizing the enzyme in an "open," inactive conformation. This conformational change disrupts the binding site for a catalytically important divalent cation, which in turn reduces the enzyme's affinity for its substrate,  $\alpha$ -KG.[5] By inhibiting the production of D-2-HG, **DS-1001b** aims to reverse the epigenetic alterations and suppress tumor growth.[2][7]



## Mechanism of Action of DS-1001b



Click to download full resolution via product page

Mechanism of Action of **DS-1001b** 

## Preclinical Data Biochemical Activity



**DS-1001b** has demonstrated potent and selective inhibition of mutant IDH1 enzymes in cell-free enzymatic assays.[4]

| Enzyme         | IC50 (nmol/L) (without Reference preincubation) |     |
|----------------|-------------------------------------------------|-----|
| IDH1 R132H     | Potent Inhibition                               | [4] |
| IDH1 R132C     | Potent Inhibition                               | [4] |
| IDH1 Wild-Type | No Significant Inhibition                       | [4] |
| IDH2 Mutant    | No Significant Inhibition                       | [4] |

#### **Cellular Activity**

In vitro studies have shown that **DS-1001b** inhibits the proliferation of cancer cells harboring IDH1 mutations.[1]

| Cell Line | Cancer Type    | IDH1 Mutation | GI50 (nM) | Reference |
|-----------|----------------|---------------|-----------|-----------|
| JJ012     | Chondrosarcoma | Yes           | 81        | [1]       |
| L835      | Chondrosarcoma | Yes           | 77        | [1]       |

Treatment with **DS-1001b** (0.1-10  $\mu$ M for 14 days) has been shown to inhibit the proliferation of IDH1-mutated chondrosarcoma cells in a dose-dependent manner.[1] Furthermore, it has been observed to induce G1 phase arrest in the cell cycle.[1]

#### In Vivo Activity

Preclinical studies using patient-derived xenograft (PDX) models have demonstrated the in vivo efficacy of **DS-1001b**. Continuous oral administration of **DS-1001b** has been shown to impair tumor growth and reduce 2-HG levels in both subcutaneous and intracranial xenograft models of glioblastoma with IDH1 mutations.[2] These studies also suggest that **DS-1001b** promotes glial differentiation, as indicated by the increased expression of glial fibrillary acidic protein.[2]

#### **Clinical Data**



**DS-1001b** has been evaluated in clinical trials for the treatment of patients with IDH1-mutated gliomas.

#### **Pharmacokinetics**

A Phase I study (NCT03030066) in patients with recurrent or progressive IDH1 mutant gliomas provided key pharmacokinetic data.[6][9][10]

| Parameter                                   | Value               | Patient Population                                   | Reference |
|---------------------------------------------|---------------------|------------------------------------------------------|-----------|
| Time to Peak Plasma<br>Concentration (Tmax) | 2 - 6 hours (Day 1) | Recurrent/Progressive<br>IDH1 Mutant Glioma          | [11]      |
| Brain/Plasma Ratio<br>(free form)           | 0.19 - 0.77         | Recurrent/Progressive<br>IDH1 Mutant Glioma<br>(n=3) | [10]      |

Peak plasma concentration (Cmax) and area under the curve (AUC) were found to increase in a dose-dependent manner.[6][10]

#### Safety and Efficacy

In the Phase I study (NCT03030066), **DS-1001b** was administered at doses ranging from 125 to 1400 mg twice daily and was found to be well-tolerated, with the maximum tolerated dose (MTD) not being reached.[6][10] The most common adverse events were Grade 1-2.[6]

A Phase II study (NCT04458272) is assessing the efficacy and safety of **DS-1001b** in patients with chemotherapy- and radiotherapy-naive IDH1 mutated WHO grade II glioma.[11]

## Experimental Protocols General Experimental Workflow

The preclinical evaluation of **DS-1001b** typically follows a standardized workflow from initial biochemical screening to in vivo efficacy studies.





Click to download full resolution via product page

Preclinical Evaluation Workflow for **DS-1001b** 

#### **Mutant IDH1 Enzymatic Assay (General Protocol)**

This protocol outlines a general procedure for assessing the inhibitory activity of **DS-1001b** against mutant IDH1 enzymes.

- Reagents and Materials:
  - Recombinant mutant IDH1 enzyme (e.g., R132H, R132C)
  - α-Ketoglutarate (α-KG)



- NADPH
- MgCl2
- Assay buffer (e.g., Tris-HCl)
- DS-1001b dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance or fluorescence
- Procedure:
  - 1. Prepare a reaction mixture containing the assay buffer, MgCl2, and NADPH in each well of the microplate.
  - 2. Add varying concentrations of **DS-1001b** to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor, if available).
  - 3. Initiate the enzymatic reaction by adding the mutant IDH1 enzyme and  $\alpha$ -KG.
  - 4. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
  - 5. Measure the rate of NADPH consumption by monitoring the decrease in absorbance at 340 nm or by using a coupled enzymatic reaction that produces a fluorescent signal.
  - 6. Calculate the percentage of inhibition for each concentration of **DS-1001b** relative to the vehicle control.
  - 7. Determine the IC50 value by fitting the dose-response data to a suitable model.

#### **Cell Proliferation Assay (General Protocol)**

This protocol describes a general method for evaluating the effect of **DS-1001b** on the proliferation of IDH1-mutated cancer cells.

Reagents and Materials:



- IDH1-mutated cancer cell line (e.g., JJ012, L835)
- Complete cell culture medium
- DS-1001b
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- 96-well cell culture plate
- Incubator (37°C, 5% CO2)
- Microplate reader
- Procedure:
  - Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
  - 2. Treat the cells with a range of concentrations of **DS-1001b**. Include a vehicle control.
  - 3. Incubate the cells for a specified period (e.g., 72 hours to 14 days).[1]
  - 4. Add the cell viability reagent to each well according to the manufacturer's instructions.
  - 5. Incubate as required by the assay.
  - 6. Measure the absorbance or luminescence using a microplate reader.
  - 7. Calculate the percentage of cell growth inhibition for each concentration of **DS-1001b**.
  - 8. Determine the GI50 value, the concentration that causes 50% inhibition of cell growth.

#### In Vivo Xenograft Study (General Protocol)

This protocol provides a general outline for assessing the antitumor activity of **DS-1001b** in a mouse xenograft model.

Materials:



- Immunocompromised mice (e.g., NOD-SCID)
- IDH1-mutated cancer cells or patient-derived tumor fragments
- DS-1001b formulated for oral administration
- Vehicle control
- Calipers for tumor measurement
- Procedure:
  - 1. Implant the cancer cells or tumor fragments subcutaneously or orthotopically into the mice.
  - 2. Allow the tumors to reach a palpable size.
  - 3. Randomize the mice into treatment and control groups.
  - 4. Administer **DS-1001b** orally to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.
  - 5. Monitor the tumor size using calipers at regular intervals.
  - 6. Monitor the body weight and overall health of the mice.
  - 7. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of 2-HG levels, histological examination).
  - 8. Analyze the tumor growth data to determine the efficacy of **DS-1001b**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. researchgate.net [researchgate.net]



- 2. Phase I study of a brain penetrant mutant IDH1 inhibitor DS-1001b in patients with recurrent or progressive <em>IDH1</em> mutant gliomas. ASCO [asco.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR DS-1001B IN PATIENTS WITH RECURRENT GLIOMAS PMC [pmc.ncbi.nlm.nih.gov]
- 5. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas PMC [pmc.ncbi.nlm.nih.gov]
- 6. BiTE® Xenograft Protocol [protocols.io]
- 7. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DS-1001b: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142903#chemical-structure-and-properties-of-ds-1001b]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com